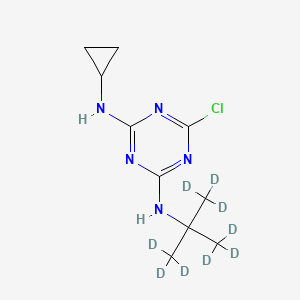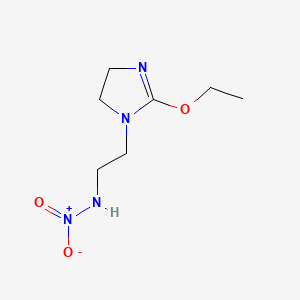
2-ethoxy-4,5-dihydro-n-nitro-1h-imidazole-1-ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-4,5-dihydro-n-nitro-1h-imidazole-1-ethanamine is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4,5-dihydro-n-nitro-1h-imidazole-1-ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with glyoxal and ammonia, followed by nitration to introduce the nitro group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in optimizing the reaction parameters, reducing production costs, and ensuring the scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-ethoxy-4,5-dihydro-n-nitro-1h-imidazole-1-ethanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include amino derivatives, oxidized imidazoles, and substituted imidazole compounds.
Aplicaciones Científicas De Investigación
2-ethoxy-4,5-dihydro-n-nitro-1h-imidazole-1-ethanamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs for various diseases.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-4,5-dihydro-n-nitro-1h-imidazole-1-ethanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 2-methyl-4,5-dihydro-1h-imidazole
- 2-phenyl-4,5-dihydro-1h-imidazole
- 2-benzyl-4,5-dihydro-1h-imidazole
Uniqueness
What sets 2-ethoxy-4,5-dihydro-n-nitro-1h-imidazole-1-ethanamine apart is its unique combination of functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
100707-02-6 |
|---|---|
Fórmula molecular |
C7H14N4O3 |
Peso molecular |
202.214 |
Nombre IUPAC |
N-[2-(2-ethoxy-4,5-dihydroimidazol-1-yl)ethyl]nitramide |
InChI |
InChI=1S/C7H14N4O3/c1-2-14-7-8-3-5-10(7)6-4-9-11(12)13/h9H,2-6H2,1H3 |
Clave InChI |
GWCYSYSVWRXLPH-UHFFFAOYSA-N |
SMILES |
CCOC1=NCCN1CCN[N+](=O)[O-] |
Sinónimos |
1H-Imidazole-1-ethanamine,2-ethoxy-4,5-dihydro-N-nitro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


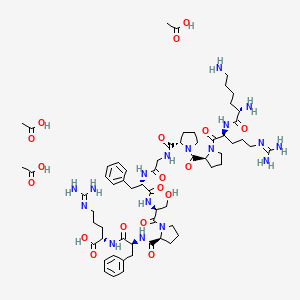
![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(1R,2S,3S,4S)-rel-(9CI)](/img/new.no-structure.jpg)


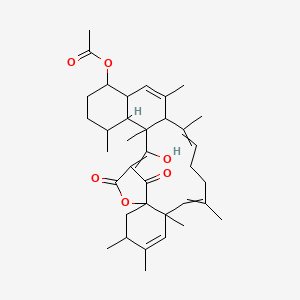


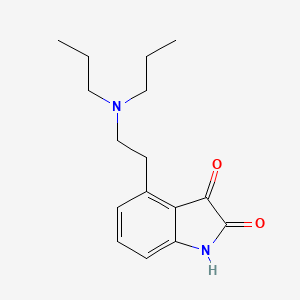
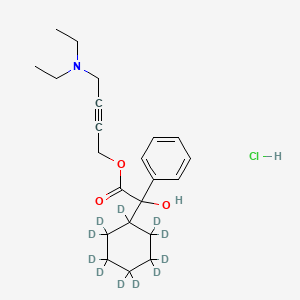
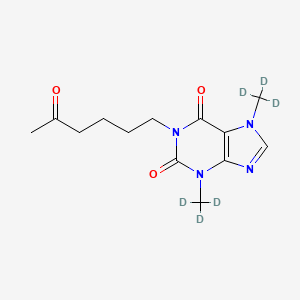
![4-Amino-3,6-bis[5-[4-chloro-6-(4-chloro-3-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-sulfophenylazo]-5-hydroxy-2,7-naphthalenedisulfonic acid hexasodium salt](/img/structure/B563037.png)
